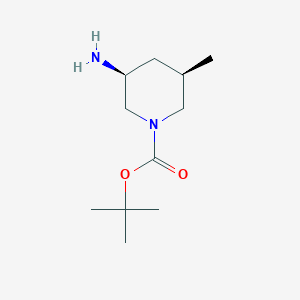

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLHWQMECGKRCY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure, featuring a protected amine and a methyl group on the piperidine ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of its known physical properties and details the experimental methodologies for their determination, ensuring scientific integrity and reproducibility.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate, these core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1312810-39-1 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][4] |

| Molecular Weight | 214.31 g/mol | [1][4][5] |

| Purity (Typical) | ≥97% | [1] |

| Canonical SMILES | C[C@H]1CN | [6] |

| InChI Key | PLLHWQMECGKRCY-BDAKNGLRSA-N | [6] |

Physical State and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters for its storage, handling, and use in chemical reactions. While specific, experimentally determined values for the melting and boiling points of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate are not widely published, this section outlines the standard methodologies for their determination.

Appearance

The appearance of a substance at ambient temperature provides a preliminary, yet crucial, data point. For analogous compounds, such as (3R,5S)-tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate, the physical state is described as a yellow oil[7]. However, other similar piperidine derivatives are solids[8]. Therefore, the physical state of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate should be determined through direct observation at room temperature.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range typically signifies a high-purity compound.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate determination of the melting range.

Boiling Point Determination

For non-solid compounds, the boiling point at a given pressure is a characteristic physical constant.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube. A short, sealed capillary tube is inverted and placed into the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

-

Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Trustworthiness of the Protocol: This micro-method is self-validating as the point at which the liquid re-enters the capillary corresponds to the temperature where the vapor pressure of the substance equals the atmospheric pressure.

Solubility Profile

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

-

Procedure: To a small, known amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.

-

Observation: The point at which the solid completely dissolves is noted. Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble.

Logical Relationship of Solubility Workflow

Caption: Workflow for qualitative solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectral data for (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate is not provided in the search results, a supplier mentions that the ¹H NMR spectrum "Conforms," indicating that such data is used for quality control[7].

Expected ¹H NMR Signals:

-

tert-Butyl Group: A singlet integrating to 9 protons, typically in the range of 1.4-1.5 ppm.

-

Piperidine Ring Protons: A series of multiplets corresponding to the protons on the piperidine ring. The chemical shifts and coupling patterns would be complex due to the stereochemistry.

-

Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

-

Methyl Group: A doublet for the methyl group protons, coupled to the adjacent proton on the piperidine ring.

Expected ¹³C NMR Signals:

-

tert-Butyl Group: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Piperidine Ring Carbons: Signals corresponding to the five distinct carbons of the piperidine ring.

-

Carbonyl Carbon: A signal in the downfield region (typically 150-160 ppm) for the carbamate carbonyl carbon.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Workflow for Structural Elucidation via NMR

Caption: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbamate carbonyl group.

-

N-H Bend: A medium absorption around 1600 cm⁻¹.

Chromatographic Purity

The purity of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate the main compound from any impurities. Purity levels are often reported to be ≥97%[1].

Storage and Stability

For long-term viability, proper storage is essential. It is recommended to store (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate at room temperature in an inert atmosphere, protected from light[2].

Conclusion

This technical guide has synthesized the available information on the physical properties of (3S,5R)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate and provided a framework of standard, validated experimental protocols for their determination. While some physical constants like melting and boiling points require experimental confirmation, the provided methodologies offer a robust approach for researchers to characterize this important synthetic building block fully. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is fundamental to advancing research and development in the pharmaceutical sciences.

References

- Vertex AI Search. tert-butyl (3S,5R)

- Leap Chem. (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9. Accessed February 3, 2026.

- Fisher Scientific. tert-butyl (3S, 5S)-3-amino-5-methylpiperidine-1-carboxylate, min 97%, 100 mg. Accessed February 3, 2026.

- Pipzine Chemicals. (R)

- Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3. Accessed February 3, 2026.

- Guidechem. tert-butyl (3R,5S)

- Lead Sciences. (3S,5R)

- BLDpharm. 1312810-39-1|(3S,5R)

- SRIRAMCHEM. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine. Accessed February 3, 2026.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate - Lead Sciences [lead-sciences.com]

- 3. 1312810-39-1|(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3 | Axios Research [axios-research.com]

- 5. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. leapchem.com [leapchem.com]

- 8. (R)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate | CAS 1310315-08-6 | High Quality Supplier & Manufacturer in China [pipzine-chem.com]

Stereochemistry of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

An In-Depth Technical Guide to the

Abstract

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional structure, defined by the cis relationship between the C3 amino and C5 methyl groups, makes it an invaluable scaffold for developing highly specific and potent therapeutic agents. The precise control of its stereochemistry is paramount, as even minor variations can drastically alter pharmacological activity and safety profiles. This guide provides a comprehensive analysis of the stereochemical features of this compound, outlines robust strategies for its stereoselective synthesis, and details the critical analytical techniques required for its structural validation. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with fundamental chemical principles to serve as an authoritative resource.

The Strategic Importance of 3,5-Disubstituted Piperidines in Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in FDA-approved pharmaceuticals and natural products.[1] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation that can project substituents in well-defined three-dimensional vectors, enabling precise interactions with biological targets. When the piperidine core is substituted at the C3 and C5 positions, as in the title compound, two stereocenters are introduced, significantly increasing its structural complexity and potential for molecular recognition.

The stereochemical arrangement of these substituents is not a trivial detail; it is a critical determinant of a molecule's druggability.[2] The absolute configuration (R/S) at each chiral center and the relative orientation (cis/trans) of the substituents dictate the overall shape of the molecule, which in turn governs its binding affinity to enzymes and receptors.[2] (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate, with its defined stereochemistry, serves as a versatile starting point for the synthesis of complex molecules targeting a range of diseases, from metabolic disorders to oncology.[3][4]

Stereochemical and Conformational Analysis

Understanding the inherent structural properties of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is fundamental to its application. Its stereochemistry is defined by two key aspects: the absolute configuration at its chiral centers and its preferred conformation in solution.

Absolute and Relative Stereochemistry

-

Absolute Configuration (3S, 5R): The molecule possesses two chiral centers at the C3 and C5 positions. According to the Cahn-Ingold-Prelog priority rules, the amino group at C3 is assigned the (S) configuration, and the methyl group at C5 is assigned the (R) configuration.

-

Relative Stereochemistry (cis): The (3S,5R) designation inherently defines the relative orientation of the two substituents. In this case, the amino and methyl groups are on the same face of the piperidine ring, resulting in a cis diastereomer. This is in contrast to the (3S,5R) or (3R,5S) isomers, which would be the trans diastereomers.

Conformational Preferences of the N-Boc Piperidine Ring

The piperidine ring exists predominantly in a chair conformation to minimize torsional and angle strain. The presence of the sterically demanding tert-butoxycarbonyl (N-Boc) group on the nitrogen atom plays a crucial role in dictating the ring's conformational equilibrium.

-

N-Boc Group Influence: The bulky N-Boc group has a strong energetic preference for the equatorial position to avoid steric clashes with the axial hydrogens on the ring. This effectively "locks" the ring and significantly disfavors ring flipping.

-

Substituent Orientation: With the ring conformation constrained, the cis substituents at C3 and C5 can theoretically exist in two chair conformations:

-

Diequatorial Conformation: Both the 3-amino group and the 5-methyl group occupy equatorial positions. This is the most thermodynamically stable conformation, as it minimizes unfavorable 1,3-diaxial interactions.

-

Diaxial Conformation: Both substituents occupy axial positions. This conformation is significantly higher in energy due to severe steric repulsion between the axial groups and the other axial hydrogens on the ring.

-

Therefore, (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate overwhelmingly adopts a chair conformation where the N-Boc, C3-amino, and C5-methyl groups all reside in the more stable equatorial positions. This predictable, rigid conformation is a key attribute for its use in rational drug design.

Strategies for Stereoselective Synthesis

The synthesis of 3,5-disubstituted piperidines with precise stereochemical control is a significant chemical challenge. The primary goal is to establish the cis relationship between the C3 and C5 substituents and then resolve the enantiomers to isolate the desired (3S,5R) product. Catalytic hydrogenation of a pyridine precursor is a common and effective strategy.[5]

The causality behind this choice lies in the mechanism of heterogeneous catalysis: the flat pyridine ring adsorbs onto the catalyst surface (e.g., Platinum oxide, Palladium on carbon), and hydrogen is delivered from the same face, leading preferentially to the cis product.[5]

Caption: A typical workflow for the stereoselective synthesis of the target compound.

Analytical Validation of Stereochemistry

Confirming the absolute and relative stereochemistry is a non-negotiable step in the synthesis of chiral molecules. A multi-pronged analytical approach provides a self-validating system, ensuring the identity, purity, and stereochemical integrity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is the primary tool for confirming the cis relative stereochemistry. This is achieved by analyzing the coupling constants (J-values) between protons on the piperidine ring. In the preferred diequatorial conformation, the protons at C3 and C5 are axial. These axial protons exhibit large coupling constants (typically 8-12 Hz) with adjacent axial protons, a key diagnostic feature.

Table 1: Representative ¹H NMR Data for the Diequatorial Conformation

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Implication |

| H3 (axial) | ~2.5 - 2.8 | m | J(ax,ax) ≈ 10-12 Hz | Confirms axial position and cis relationship. |

| H5 (axial) | ~1.5 - 1.7 | m | J(ax,ax) ≈ 10-12 Hz | Confirms axial position and cis relationship. |

| N-Boc | ~1.45 | s (9H) | - | Presence of the protecting group. |

| C5-CH₃ | ~0.8 - 0.9 | d (3H) | J ≈ 6-7 Hz | Methyl group coupled to H5. |

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR confirms the relative stereochemistry, chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, e.e.) of the product. This technique separates the (3S,5R) and (3R,5S) enantiomers, allowing for their quantification.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is required. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak IA, IB, etc.) are commonly effective.

-

Mobile Phase Preparation: An isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is used. A small amount of an amine additive (e.g., diethylamine) is often included to improve peak shape for basic analytes.

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation and Data Acquisition:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the compound absorbs (e.g., ~210 nm).

-

Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

-

X-ray Crystallography

For unequivocal proof of absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[6] By obtaining a suitable crystal of the compound or a derivative, the precise three-dimensional arrangement of every atom can be determined, providing an unambiguous confirmation of the (3S,5R) configuration.[5][6] This technique is particularly crucial during the development of a synthetic route to validate the stereochemical outcome with absolute certainty.

Caption: The analytical workflow for complete stereochemical validation.

Conclusion

The stereochemistry of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a carefully orchestrated interplay of absolute configuration, relative stereochemistry, and conformational preference. Its value in drug discovery is derived from this well-defined and rigid three-dimensional architecture. A successful research and development program hinges on the ability to both synthesize this molecule with high stereochemical fidelity and to rigorously validate its structure using a suite of orthogonal analytical techniques. This guide has outlined the core principles and methodologies that empower scientists to confidently utilize this potent chiral building block in the creation of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). * (3R,5S)-tert-butyl 3-aMino-5-fluoropiperidine-1-carboxylate丨CAS 1271810-13-9*.

- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

- ChemicalBook. (n.d.). (3R,5R)-3-(Boc-amino)-5-methylpiperidine | 1227919-32-5.

- ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).

- National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC.

- Google Patents. (n.d.). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.

- Axios Research. (n.d.). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3.

- ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol | Organic Letters.

- Google Patents. (n.d.). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

- Hartwieg, J. C., et al. (2014). 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Organic Process Research & Development, 18(9), 1120-1127.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC.

- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- BLDpharm. (n.d.). 1312810-39-1|(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate.

- SRIRAMCHEM. (n.d.). (3R,5S)-3-(Boc-amino)-5-Methylpiperidine.

- Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.

- ACS Publications. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers.

- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

- RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.

- ResearchGate. (n.d.). Asymmetric deprotonation of N-Boc-piperidines | Request PDF.

- ResearchGate. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.

- National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.

- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.

- ACS Publications. (n.d.). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines.

- PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.

- American Chemical Society. (n.d.). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer.

- Sigma-Aldrich. (n.d.). N-Boc-piperidine 98 75844-69-8.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Utilizing tert-Butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate for Drug Discovery.

- MDPI. (n.d.). Research in the Field of Drug Design and Development.

- The Royal Society of Chemistry. (n.d.). †Electronic Supplementary Information (ESI).

- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3 | Axios Research [axios-research.com]

- 4. nbinno.com [nbinno.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. benchchem.com [benchchem.com]

The Piperidine Nucleus in Three Dimensions: A Technical Guide to Chiral Scaffolds in Medicinal Chemistry

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, embedded in the architecture of a significant portion of FDA-approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and versatile synthetic accessibility. This technical guide moves beyond the foundational importance of the piperidine scaffold to explore the critical role of chirality in shaping the therapeutic profile of these molecules. We will delve into the profound impact of stereochemistry on pharmacological activity, offering a detailed examination of the key asymmetric synthetic strategies employed to access enantiopure piperidine derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation therapeutics.

The Chirality Imperative: Why Stereochemistry Matters in Piperidine-Based Drugs

The introduction of a chiral center to the piperidine ring transforms a simple heterocyclic scaffold into a sophisticated tool for precise modulation of biological activity. The three-dimensional arrangement of substituents dictates the molecule's interaction with its biological target, profoundly influencing its efficacy, selectivity, and safety profile.[1] The strategic incorporation of chirality offers a multitude of advantages in drug design:

-

Enhanced Potency and Selectivity: Enantiomers of a chiral drug often exhibit vastly different affinities for their target protein. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be inactive or contribute to off-target effects and toxicity.[1] Isolating the eutomer can lead to a more potent drug with a cleaner pharmacological profile.

-

Modulated Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity (logP/logD), and crystal packing. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

-

Improved Pharmacokinetics: The stereochemistry of a drug can affect its metabolic pathway and rate of clearance. A single enantiomer may be metabolized more slowly than its counterpart, leading to a longer half-life and a more favorable dosing regimen.[2]

-

Reduced hERG Toxicity: In some cases, the introduction of a chiral center can mitigate cardiotoxicity associated with the blockade of the hERG potassium channel, a common hurdle in drug development.[2]

A compelling case study is the development of fibrinolysis inhibitors, where introducing a methyl group at the 2-position of a piperidine ring, creating a chiral center, dramatically increased selectivity over the GABAa receptor, a critical factor for minimizing central nervous system side effects.[4]

Strategic Access to Enantiopure Piperidines: A Comparative Overview of Asymmetric Synthesis

The synthesis of enantiomerically pure piperidines is a paramount challenge in medicinal chemistry. Several powerful strategies have been developed, each with its own set of advantages and limitations. The choice of synthetic route is a critical decision, dictated by factors such as the desired substitution pattern, scalability, cost, and the availability of starting materials.

Asymmetric Hydrogenation of Pyridine Derivatives

The asymmetric hydrogenation of readily available pyridine precursors is an atom-economical and highly efficient method for accessing chiral piperidines. This approach typically involves the use of a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand.

Causality of Experimental Choices: The success of this method hinges on the precise design of the chiral ligand, which creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. The choice of solvent and pressure can also significantly impact the enantioselectivity and reaction rate. For instance, in the iridium-catalyzed hydrogenation of 2-alkyl-pyridinium salts, the use of the MeO-BoQPhos ligand has been shown to provide high levels of enantioselectivity.[5]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [6]

-

Catalyst Preparation: In a glovebox, to a vial, add the iridium precatalyst ([Ir(COD)Cl]₂, 0.01 mmol) and the chiral ligand (e.g., MeO-BoQPhos, 0.022 mmol). Add degassed solvent (e.g., THF/MeOH, 9:1 v/v, 2 mL) and stir the mixture at room temperature for 10 minutes.

-

Substrate Preparation: In a separate vial, dissolve the 2-substituted N-benzylpyridinium salt (1.0 mmol) in the degassed solvent (3 mL).

-

Reaction Setup: Transfer the substrate solution to the catalyst solution. Place the reaction vial in a high-pressure autoclave.

-

Hydrogenation: Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.

-

Work-up: After cooling to room temperature, carefully release the pressure. Filter the reaction mixture through a short pad of Celite® and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography to afford the enantioenriched piperidine.

Organocatalytic Asymmetric Synthesis

The emergence of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has provided a powerful, metal-free alternative for the synthesis of chiral molecules.[7][8] In the context of piperidine synthesis, small chiral organic molecules, such as proline and its derivatives, are used to catalyze reactions with high enantioselectivity.

Causality of Experimental Choices: Organocatalysis often proceeds through the formation of transient chiral intermediates, such as enamines or iminium ions.[9] The stereochemical outcome is controlled by the steric and electronic properties of the catalyst, which directs the approach of the reacting partners. For example, in the proline-catalyzed asymmetric Mannich reaction for the synthesis of pelletierine analogues, the carboxylic acid group of proline plays a crucial role in activating the electrophile through hydrogen bonding, while the secondary amine forms a chiral enamine with the nucleophile.[7] The choice of a non-polar solvent like benzonitrile can be critical to prevent racemization of the product.[10]

Experimental Protocol: Biomimetic Organocatalytic Asymmetric Mannich Reaction [6]

-

Catalyst and Substrate Preparation: In a dry reaction vial, dissolve the organocatalyst (e.g., (S)-proline, 0.2 mmol) in anhydrous benzonitrile (3.5 mL). Stir the mixture at room temperature for 10 minutes.

-

Addition of Nucleophile: Add the ketone nucleophile (e.g., acetone, 6.0 mmol).

-

Addition of Electrophile: Add a solution of freshly prepared Δ¹-piperideine (1.0 mmol) in anhydrous benzonitrile (5 mL) dropwise over 30 minutes.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous NaHCO₃ solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Biocatalysis

Nature's catalysts, enzymes, offer unparalleled stereoselectivity under mild, environmentally benign conditions. Biocatalytic methods, such as kinetic resolutions and desymmetrization reactions, are increasingly being integrated into synthetic routes for chiral piperidines.

Causality of Experimental Choices: The high stereoselectivity of enzymes stems from their well-defined three-dimensional active sites, which can precisely orient a substrate for a specific transformation. Lipases, for example, are commonly used for the kinetic resolution of racemic piperidine alcohols through enantioselective acylation.[11] The choice of enzyme and reaction medium is crucial for achieving high enantiomeric excess and conversion.

Other Notable Strategies

-

Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids, to construct the chiral piperidine ring.[12]

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the enantiopure product.[12]

-

Asymmetric Cycloaddition Reactions: Reactions such as the aza-Diels-Alder reaction can be rendered asymmetric through the use of chiral catalysts to construct the piperidine ring with high stereocontrol.[13]

Table 1: Comparison of Key Asymmetric Synthesis Strategies for Chiral Piperidines

| Strategy | Advantages | Disadvantages | Typical ee (%) | Scalability |

| Asymmetric Hydrogenation | High atom economy, high yields, direct route from pyridines. | Requires high-pressure equipment, catalyst can be expensive and sensitive. | >90 | Good to excellent |

| Organocatalysis | Metal-free, environmentally benign, catalysts are often inexpensive and stable. | Catalyst loading can be high, reaction times can be long. | 80-99 | Moderate to good |

| Biocatalysis | Excellent enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, enzyme availability and cost can be a factor. | >99 | Can be challenging |

| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry. | Limited to the diversity of the chiral pool, can involve lengthy synthetic sequences. | >99 | Good |

| Chiral Auxiliary | Reliable stereocontrol, well-established methods. | Not atom-economical (requires attachment and removal of auxiliary). | >95 | Moderate |

Case Study: Niraparib - A Triumph of Asymmetric Synthesis

The development of the PARP inhibitor Niraparib, an anticancer drug, highlights the power of modern asymmetric synthesis in accessing complex chiral piperidines.[14][15] An efficient synthesis of the chiral piperidine core of Niraparib was achieved through an enantioselective cyanidation of a fluorosubstituted amine using a chiral copper(II) catalyst. The resulting aminonitrile underwent cyclization in the presence of DIBAL-H to furnish the desired chiral piperidine.[14] This innovative approach circumvented a lengthy, multi-step synthesis that relied on chiral resolution, demonstrating the value of developing novel asymmetric methodologies for streamlining the production of important pharmaceuticals.[15]

Conclusion and Future Perspectives

Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful lever for fine-tuning the pharmacological properties of drug candidates.[1] The continued evolution of asymmetric synthetic methodologies is providing medicinal chemists with an ever-expanding toolbox to access a diverse array of these valuable building blocks. As our understanding of the intricate interplay between stereochemistry and biological activity deepens, the rational design of chiral piperidine-containing drugs will become increasingly sophisticated. Future innovations in catalyst design, the development of novel chemoenzymatic cascades, and the application of flow chemistry are poised to further enhance the efficiency, sustainability, and scalability of chiral piperidine synthesis, accelerating the discovery of the next generation of life-saving medicines.

References

-

Wu, J., Chen, Z., Barnard, J. H., Gunasekar, R., Pu, C., Wu, X., Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982–992. Available at: [Link]

-

Synthesis Workshop. (2022, November 26). Asymmetric Organocatalysis: The 2021 Nobel Prize [Video]. YouTube. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1569. Available at: [Link]

-

Hayashi, Y., & Lautens, M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14489–14496. Available at: [Link]

-

Pace, V., & Holzer, W. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Pharmaceuticals, 15(1), 59. Available at: [Link]

-

Chen, Q.-S., Zhang, Q.-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Li, G., et al. (2026). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Available at: [Link]

-

O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2047-2053. Available at: [Link]

-

MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304–308. Available at: [Link]

-

Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Bertuzzi, G., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4648–4651. Available at: [Link]

-

Schrittwieser, J. H., & Resch, V. (2021). The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. RSC Advances, 11(46), 28666–28693. Available at: [Link]

-

Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. Available at: [Link]

-

Schrittwieser, J. H., & Resch, V. (2013). The role of biocatalysis in the asymmetric synthesis of alkaloids. RSC Advances, 3(39), 17602-17632. Available at: [Link]

-

Wanner, M. J., & Koomen, G.-J. (2008). Asymmetric Synthesis of Piperidines. In Topics in Heterocyclic Chemistry (Vol. 13, pp. 1-52). Springer. Available at: [Link]

-

Synthesis Workshop. (2025, April 25). Introduction to Asymmetric Organocatalysis [Video]. YouTube. Available at: [Link]

-

Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4920–4923. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The role of biocatalysis in the asymmetric synthesis of alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Bioactive Compounds Using Substituted Piperidines: From Scaffold to Lead Candidate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven perspective on leveraging the substituted piperidine scaffold for the discovery of novel bioactive compounds. We will move beyond simple procedural lists to explore the underlying rationale for experimental design, ensuring a robust and scientifically sound approach to drug discovery.

Part 1: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals and natural products is not coincidental but is rooted in a unique combination of physicochemical and pharmacological properties.[2][3]

-

Structural Versatility: The sp3-hybridized carbon atoms of the piperidine ring provide a three-dimensional architecture, allowing for the precise spatial orientation of substituents to interact with complex biological targets.[4] This contrasts with flat, aromatic systems and enables exploration of a broader chemical space.[4]

-

Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11) is typically protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with acidic residues in protein binding pockets and significantly enhances aqueous solubility.[5] The overall lipophilicity of a molecule can be fine-tuned through substitutions on the ring, directly impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Pharmacokinetic Advantages: The piperidine scaffold is generally associated with good metabolic stability and improved pharmacokinetic profiles.[2] Its incorporation into a molecule can facilitate transport across biological membranes and enhance overall "druggability" while often reducing toxicity.[2] The introduction of chiral piperidine scaffolds can further enhance biological activities, selectivity, and pharmacokinetic properties.[6][7]

The strategic value of this scaffold is evident in its presence in numerous drug classes, targeting everything from central nervous system (CNS) disorders to infectious diseases and cancer.[2][8]

Part 2: Synthesis of Substituted Piperidine Libraries - Building the Foundation

The discovery process begins with the synthesis of a diverse library of substituted piperidines. The choice of synthetic strategy is critical and is dictated by the desired substitution patterns, stereochemistry, and overall efficiency.

Key Synthetic Strategies

Modern organic chemistry offers a plethora of methods for piperidine synthesis, broadly categorized into two approaches: cyclization reactions to build the ring and functionalization of a pre-existing piperidine core.[9]

-

Hydrogenation of Pyridine Precursors: This is a classical and highly effective method for accessing cis-substituted piperidines.[4][10] The choice of catalyst (e.g., Rhodium, Iridium) and conditions can influence stereoselectivity and functional group tolerance.[11]

-

Causality: Hydrogenation occurs on one face of the planar pyridine ring, leading predominantly to the cis product. This method is powerful for creating specific diastereomers which can then be used for further derivatization or epimerized to the trans isomers if needed.[4]

-

-

Intramolecular Cyclization: These methods build the piperidine ring by forming a new C-C or C-N bond in an acyclic precursor.[10] Key examples include:

-

Reductive Amination: Cyclization of δ-amino ketones or aldehydes.

-

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated system.[10]

-

Alkene Cyclization: Gold-catalyzed oxidative amination of non-activated alkenes is a modern approach that allows for difunctionalization of a double bond while simultaneously forming the heterocycle.[1]

-

-

[4+2] Annulation of Imines with Allenes: This powerful organocatalytic method allows for the highly enantioselective synthesis of densely functionalized piperidines.[12]

-

Modern Modular Approaches: Recent innovations combine techniques like biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling.[13] This two-step process allows for the modular and efficient construction of complex piperidines, avoiding the need for cumbersome protecting groups and expensive catalysts like palladium.[13]

Workflow for Piperidine Library Synthesis

The overall process from conceptualization to a purified library ready for screening follows a logical progression.

Caption: High-level workflow for piperidine-based drug discovery.

Experimental Protocol: Synthesis of N-Substituted (Piperidin-4-yl)adamantane-1-carboxylate

This protocol is adapted from a demonstrated synthesis combining two key pharmacophore fragments: adamantane and piperidine.[14] It exemplifies a common and robust synthetic sequence involving reduction followed by acylation.

Objective: To synthesize a substituted piperidine ester with potential antimicrobial activity.

Step 1: Reduction of N-Substituted Piperidin-4-one (Precursor Synthesis)

-

Materials: N-substituted piperidin-4-one (1.0 eq), Sodium borohydride (NaBH₄, 1.5 eq), Isopropanol (anhydrous).

-

Procedure: a. Dissolve the N-substituted piperidin-4-one in anhydrous isopropanol in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. f. Carefully quench the reaction by the slow addition of water at 0 °C. g. Remove the isopropanol under reduced pressure. h. Extract the aqueous residue with dichloromethane (3 x 50 mL). i. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-substituted piperidin-4-ol.

-

Self-Validation: The product can be purified by column chromatography if necessary. Confirm the structure of the resulting secondary alcohol using ¹H NMR and ¹³C NMR spectroscopy. The appearance of a new signal for the hydroxyl proton and a shift in the C4 carbon signal are indicative of a successful reduction.[14]

Step 2: Acylation with Adamantane-1-carbonyl chloride

-

Materials: N-substituted piperidin-4-ol (1.0 eq), Adamantane-1-carbonyl chloride (3.0 eq), Chloroform (anhydrous), Triethylamine (or other non-nucleophilic base, 3.0 eq).

-

Procedure: a. Dissolve the crude piperidin-4-ol from Step 1 in anhydrous chloroform in a flask under a nitrogen atmosphere. b. Add triethylamine to the solution. c. Add adamantane-1-carbonyl chloride dropwise at room temperature. A molar excess of the acylating agent is used to drive the reaction to completion.[14] d. Stir the reaction mixture at room temperature for 12-18 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the resulting crude ester by crystallization or column chromatography.

-

Self-Validation: Confirm the final structure using comprehensive analytical techniques.

-

IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching vibration for the ester group around 1721–1727 cm⁻¹.[14]

-

NMR Spectroscopy: In ¹³C NMR, a new signal in the range of 171-173 ppm confirms the ester carbonyl carbon.[14] Two-dimensional NMR techniques like COSY, HMQC, and HMBC are essential to unambiguously assign all proton and carbon signals and confirm connectivity.[14]

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Part 3: Biological Screening and Hit Identification

With a library of purified and characterized compounds, the next phase is to identify molecules with the desired biological activity. The choice of assay is paramount and depends entirely on the therapeutic target.

Assay Development and High-Throughput Screening (HTS)

High-Throughput Screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel.[15]

-

Target-Based Screening: These assays measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor).

-

Example: Radioligand Binding Assay. This is used to determine the affinity (Ki) of a compound for a specific receptor, such as the sigma-1 receptor (S1R).[5] The assay measures the displacement of a known radioactive ligand by the test compound.

-

-

Cell-Based (Phenotypic) Screening: These assays measure the effect of a compound on whole cells, providing information on biological function in a more complex system.

-

Example: Antimicrobial Activity Assay. Compounds are tested for their ability to inhibit the growth of microbial strains like Staphylococcus aureus or Candida albicans.[14] The minimum inhibitory concentration (MIC) is a key quantitative endpoint.

-

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor (S1R)

This protocol outlines the general steps for determining the binding affinity of novel piperidine derivatives for S1R, a common target for CNS-active compounds.

-

Materials: Cell membranes expressing S1R, radioligand (e.g., -pentazocine), test compounds, non-specific binding control (e.g., Haloperidol), scintillation fluid, filter plates, buffer solutions.

-

Procedure: a. Serially dilute the test piperidine compounds to create a range of concentrations (e.g., from 100 µM to 0.1 nM). b. In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and the test compound dilutions. c. For total binding, add buffer instead of the test compound. d. For non-specific binding, add a high concentration of an unlabeled reference compound (e.g., 10 µM Haloperidol). e. Incubate the plate for a specified time (e.g., 120 minutes) at room temperature to allow binding to reach equilibrium. f. Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold buffer to separate bound from free radioligand. g. Allow the filters to dry, then add scintillation cocktail to each well. h. Count the radioactivity in each well using a scintillation counter.

-

Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Self-Validation: The assay must include positive and negative controls. The results for a known reference compound should fall within an expected range to validate the assay's performance on a given day.

Part 4: Lead Optimization and Structure-Activity Relationship (SAR)

Identifying a "hit" from HTS is only the beginning. The goal of lead optimization is to systematically modify the hit structure to improve its potency, selectivity, and ADME properties. This iterative process is guided by Structure-Activity Relationship (SAR) studies.[16][17]

SAR explores how changes to a molecule's structure affect its biological activity. For substituted piperidines, key areas of exploration include:

-

Substitution on the Nitrogen (N1): Modifying the N-substituent can drastically alter a compound's properties, influencing everything from target binding to solubility and cell permeability.

-

Substitution on the Carbon Ring (C2-C6): The position, nature (e.g., methyl, phenyl, trifluoromethyl), and stereochemistry of substituents on the carbon ring are critical for defining the molecule's interaction with the binding pocket.[16][18]

-

Bioisosteric Replacement: Sometimes, the entire piperidine ring can be replaced with a bioisostere (a different group with similar steric/electronic properties) to overcome issues like metabolic instability or to explore new intellectual property space.[2][19]

SAR Visualization and Data Interpretation

A logical diagram can illustrate the iterative nature of SAR studies.

Caption: The iterative cycle of lead optimization guided by SAR.

Case Study: SAR of Piperidine-Based Sigma Receptor Ligands

A study on piperidine/piperazine-based compounds targeting the Sigma-1 Receptor (S1R) provides excellent SAR insights.[5] Researchers synthesized a series of analogs and measured their binding affinity.

| Compound ID | N1-Substituent | C4-Substituent | S1R Ki (nM)[5] |

| 1 | Benzyl | Phenylpiperazinyl-ethanone | 3.2 |

| 2 | 4-F-Benzyl | Phenylpiperazinyl-ethanone | 11.8 |

| 3 | 4-Cl-Benzyl | Phenylpiperazinyl-ethanone | 10.5 |

| 4 | 4-MeO-Benzyl | Phenylpiperazinyl-ethanone | 14.8 |

| 12 | Benzyl | Morpholinyl-ethanone | >10,000 |

| 13 | Benzyl | Piperidinyl-ethanone | >10,000 |

Analysis and Causality:

-

Importance of the Phenylpiperazine Moiety: Replacing the 4-phenylpiperazine group (Compounds 1-4) with a morpholine (Compound 12) or piperidine (Compound 13) completely abolished binding affinity (>10,000 nM). This demonstrates that this specific group is a critical pharmacophore, likely making essential hydrophobic or π-stacking interactions within the S1R binding pocket.[5]

-

Effect of Benzyl Substitution: The unsubstituted benzyl group on the piperidine nitrogen (Compound 1) yielded the highest potency (Ki = 3.2 nM). Adding electron-withdrawing (F, Cl) or electron-donating (MeO) groups to the para position of the benzyl ring slightly decreased affinity (Ki = 10.5 - 14.8 nM). This suggests that while substitutions are tolerated, the electronic nature and size of the substituent at this position are sensitive parameters for optimal binding.

-

Computational Docking: Molecular docking studies further explained these findings, showing that the protonated piperidine nitrogen forms a key salt bridge with residue Glu172 in the S1R binding site, anchoring the molecule.[5] The other parts of the molecule then occupy specific hydrophobic and polar regions, explaining the drastic loss of affinity when key moieties are replaced.

Part 5: Future Perspectives

The discovery of bioactive compounds using substituted piperidines continues to evolve. Future advancements will likely focus on:

-

Asymmetric Synthesis: Developing more efficient and scalable catalytic asymmetric methods to access enantiomerically pure piperidines, as stereochemistry is often critical for biological activity.[12][20][21][22]

-

Fragment-Based Drug Discovery (FBDD): Using smaller, less complex piperidine fragments to probe protein binding sites, followed by growing or linking these fragments to build highly potent and ligand-efficient molecules.[4]

-

Computational Chemistry: Integrating machine learning and advanced molecular dynamics simulations to better predict the binding affinity and ADME properties of virtual piperidine libraries, thereby prioritizing the synthesis of the most promising candidates.[23]

By combining state-of-the-art synthetic chemistry, robust biological screening, and insightful SAR analysis, the substituted piperidine scaffold will undoubtedly remain a highly privileged and productive platform for the discovery of next-generation therapeutics.

References

-

Karashar, M., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Available at: [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Chen, C., et al. (1999). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. Available at: [Link]

-

Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. Available at: [Link]

-

ChemEurope.com. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. ChemEurope.com. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. Available at: [Link]

-

Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmaffiliates. Available at: [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

ACS Publications. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

PubMed. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. Available at: [Link]

-

ResearchGate. (2026). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

-

PubMed Central. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central. Available at: [Link]

-

ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. Available at: [Link]

-

PubMed Central. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central. Available at: [Link]

-

ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. ACS Publications. Available at: [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

ACS Symposium Series. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series. Available at: [Link]

-

ACS Figshare. (n.d.). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Figshare. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioengineer.org [bioengineer.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. news-medical.net [news-medical.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acs.figshare.com [acs.figshare.com]

- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate Solubility Profile & Process Engineering

Executive Summary

Compound Identity : (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate CAS Number : 1312810-39-1 Molecular Formula : C₁₁H₂₂N₂O₂ Molecular Weight : 214.31 g/mol [1][2]

This guide addresses the solubility landscape and process handling of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate , a critical chiral intermediate used in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. As a chiral amine protected by a Boc-group, its solubility profile is dominated by the lipophilic tert-butyl carbamate moiety and the basic primary amine.

Effective isolation of this compound typically requires a deep understanding of its solubility differential between polar aprotic solvents (for reaction) and non-polar hydrocarbons (for crystallization/precipitation). This document provides a synthesized solubility profile, thermodynamic insights, and validated protocols for solubility determination and purification.

Physicochemical Profile & Solubility Mechanism

Understanding the molecular drivers of solubility is essential for solvent selection.

| Property | Value / Characteristic | Process Implication |

| Physical State | Waxy Solid or Low-Melting Solid | Prone to "oiling out" during recrystallization; requires precise temperature control. |

| Lipophilicity (LogP) | ~1.5 – 2.0 (Predicted) | High affinity for organic solvents (DCM, EtOAc); low affinity for water. |

| pKa (Basic Amine) | ~10.5 (Piperidine N-H) | Solubility in water is pH-dependent. Highly soluble in aqueous acid (pH < 4) as a salt. |

| H-Bond Donors | 1 (Primary Amine) | Capable of H-bonding in protic solvents (MeOH, EtOH), enhancing solubility. |

| H-Bond Acceptors | 3 (Carbamate oxygens, Amine N) | Good solubility in polar aprotic solvents (THF, DMSO). |

Solubility Mechanism

The Boc-group (tert-butyloxycarbonyl) significantly increases the lipophilicity of the piperidine core, making the free base insoluble in neutral water but highly soluble in halogenated and ether-based solvents. The primary amine at the 3-position allows for salt formation (e.g., HCl, Tartrate), which is the preferred method for generating water-soluble forms or high-melting solids for purification.

Solubility Landscape Data

Note: Data below represents a synthesized profile based on structural analogs (Boc-amino piperidines) and process chemistry standards for this CAS family.

Table 1: Solubility Class Map (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Estimated Saturation (mg/mL) | Process Utility |

| Halogenated | Dichloromethane (DCM), Chloroform | Very High | > 200 mg/mL | Primary reaction solvent; extraction from aqueous phase. |

| Polar Protic | Methanol, Ethanol | High | > 150 mg/mL | Solvent for hydrogenation or deprotection steps. |

| Polar Aprotic | Ethyl Acetate (EtOAc), THF | High | > 100 mg/mL | Standard solvent for extraction and silica chromatography. |

| Ethers | MTBE, Isopropyl Ether | Moderate | 20 – 50 mg/mL | Useful for crystallization when combined with Heptane. |

| Hydrocarbons | Heptane, Hexane, Cyclohexane | Low | < 5 mg/mL | Anti-solvent for inducing precipitation/crystallization. |

| Aqueous | Water (pH 7) | Very Low | < 1 mg/mL | Wash solvent to remove inorganic salts. |

| Aqueous Acid | 1M HCl, 1M Acetic Acid | Very High | > 100 mg/mL | Forms water-soluble salts; used for acid-base purification. |

Thermodynamic Solubility Trends

-

Temperature Sensitivity : In Isopropyl Alcohol (IPA) or Toluene , solubility exhibits a steep Van't Hoff curve. This compound is often soluble in hot IPA (60°C) but crystallizes upon cooling to 0-5°C, making IPA a candidate for single-solvent recrystallization.

-

Oiling Out Risk : Due to its low melting point, attempting to recrystallize from water/methanol mixtures often results in a separate oil phase rather than crystals. Seeding at metastable zones is critical.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise saturation data for process optimization.

Reagents : Test Compound (CAS 1312810-39-1), HPLC-grade Solvents. Equipment : Temperature-controlled shaker, 0.45 µm syringe filters, Analytical Balance.

-

Preparation : Weigh approx. 100 mg of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate into a 4 mL glass vial.

-

Solvent Addition : Add 500 µL of the target solvent.

-

Equilibration :

-

Seal and shake at 25°C for 24 hours.

-

Visual Check: If solid dissolves completely, add more solid until a suspension persists (saturation).

-

-

Sampling :

-

Centrifuge the vial to pellet undissolved solids.

-

Draw supernatant and filter through a 0.45 µm PTFE filter.

-

-

Quantification :

-

Transfer exactly 200 µL of filtrate to a pre-weighed aluminum pan.

-

Evaporate solvent under vacuum/nitrogen flow at 40°C.

-

Weigh the residue.

-

-

Calculation :

Protocol B: Purification via Anti-Solvent Recrystallization

Objective: To purify the intermediate from reaction byproducts using solubility differentials.

System : Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

-

Dissolution : Dissolve crude crude (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate in Ethyl Acetate (3 vol, i.e., 3 mL per 1 g of solid) at 45°C.

-

Filtration : Polish filter the warm solution to remove insoluble particulates.

-

Nucleation : Cool to 25°C. If the solution is clear, add seed crystals (0.5 wt%).

-

Anti-Solvent Addition :

-

Slowly charge n-Heptane (6 vol) over 2 hours via a dosing pump.

-

Note: Rapid addition may cause oiling out.

-

-

Aging : Stir the resulting slurry at 0–5°C for 4 hours.

-

Isolation : Filter the solids and wash with cold 1:5 EtOAc:Heptane.

-

Drying : Vacuum dry at 35°C (melting point sensitive).

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram illustrates the logical flow for determining solubility and classifying solvents for process use.

Caption: Decision logic for classifying solvents based on thermal solubility behavior.

Figure 2: Purification Decision Tree

A guide for selecting the purification method based on the physical state derived from solubility.

Caption: Process selection strategy. Salt formation is recommended if the free base exhibits poor solid properties.

References

-

Lead Sciences . (n.d.). Compound Properties: CAS 1312810-39-1.[1] Retrieved from [Link]

- Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate. (Demonstrates recrystallization of Boc-amino piperidines).

-

National Institutes of Health (NIH) . (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Provides NMR and isolation protocols for Boc-piperidine analogs). Retrieved from [Link]

-

American Chemical Society (ACS) . (2025). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (Discusses solubility of methylpiperidine intermediates). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of 3,5-Disubstituted Piperidines

Abstract

The 3,5-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, renin inhibitors, and neuroactive agents. However, accessing this motif with high enantiopurity is synthetically non-trivial due to the remote relationship of the stereocenters (1,3-relationship) and the distance from the directing nitrogen atom. This Application Note details a robust, scalable protocol for the Asymmetric Hydrogenation of 3,5-Disubstituted Pyridinium Salts using an Iridium-Bisphosphine catalyst system. This method circumvents the low reactivity of neutral pyridines and provides direct access to chiral piperidines with high diastereoselectivity (cis-preference) and enantioselectivity (>90% ee).

Strategic Analysis: Synthetic Routes

The synthesis of 3,5-disubstituted piperidines has historically relied on lengthy de novo ring constructions. The direct hydrogenation of pyridines offers a more convergent route but faces significant thermodynamic and kinetic challenges.

| Method | Key Advantages | Critical Limitations |

| Route A: De Novo Cyclization (e.g., from amino acids) | High stereocontrol; predictable stereochemistry. | Long step count (5-8 steps); poor atom economy; requires chiral pool starting materials. |

| Route B: Direct Pyridine Hydrogenation (Heterogeneous, e.g., PtO2, Rh/C) | Simple, low-cost catalysts; 100% atom economy. | Racemic products ; requires harsh conditions (high T/P) that may reduce sensitive functional groups; often yields thermodynamic mixtures. |

| Route C: Activated Pyridinium Hydrogenation (Homogeneous Ir-Catalysis) | High enantioselectivity (>90% ee) ; mild conditions; functional group tolerance (nitro, halides); scalable.[1] | Requires substrate activation (N-alkylation/acylation); Catalyst cost (Iridium). |

Recommendation: Route C is the superior choice for drug development workflows requiring rapid access to enantiopure scaffolds with diverse substitution patterns.

Core Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol utilizes an in situ generated Iridium-Chiral Phosphine complex activated by iodine (

Materials & Reagents[2][3][4][5][6][7][8]

-

Substrate: 3,5-Dimethylpyridine (or generic 3,5-disubstituted pyridine).[2]

-

Activating Agent: Benzyl bromide (BnBr) or Methyl iodide (MeI).

-

Pre-catalyst:

(Chloro(1,5-cyclooctadiene)iridium(I) dimer).[1] -

Chiral Ligand: (S)-SegPhos, (S)-MeO-BiPhep, or (R,S)-Josiphos (ligand choice depends on specific substituent sterics).

-

Additive: Iodine (

) - Critical for catalyst turnover. -

Solvent: Toluene/Ethanol (10:1 mixture) or pure THF.

-

Gas: Hydrogen (

), research grade (99.999%).

Step-by-Step Methodology

Step 1: Substrate Activation (Pyridinium Salt Formation)

-

Dissolve 3,5-disubstituted pyridine (10 mmol) in acetone (20 mL).

-

Add Benzyl bromide (11 mmol, 1.1 equiv) dropwise at 0°C.

-

Warm to room temperature and stir for 4-12 hours. A white precipitate (pyridinium salt) will form.

-

Filter the solid, wash with cold diethyl ether (

mL), and dry under vacuum.-

Checkpoint: Yield should be >95%. Confirm purity via

NMR (

-

Step 2: Catalyst Preparation (In Situ)

Perform in a nitrogen-filled glovebox.

-

In a vial, weigh

(0.01 mmol, 1.0 mol% Ir) and the Chiral Ligand (0.022 mmol, 1.1 equiv relative to Ir). -

Dissolve in anhydrous Toluene (2 mL) and stir for 10 minutes until the solution turns clear orange/red.

-

Add Iodine (

) (0.02 mmol, 10 mol% relative to catalyst) and stir for another 10 minutes.-

Note: The active species is an Ir(III) dihydride cation. The iodine facilitates the oxidative addition and stabilizes the active hydride species.

-

Step 3: Asymmetric Hydrogenation

-

Place the Pyridinium Salt (1.0 mmol) in a high-pressure autoclave vessel (e.g., Parr reactor) equipped with a glass liner and a magnetic stir bar.

-

Add the prepared Catalyst Solution via syringe.

-

Add solvent (Toluene/Ethanol 10:1) to reach a total volume of 5 mL (0.2 M concentration).

-

Seal the autoclave and purge with

(3 cycles). -

Pressurize with

to 600-800 psi (40-55 bar) . -

Stir vigorously (1000 rpm) at 25-50°C for 12-24 hours.

-

Optimization Tip: For bulky substituents (e.g., 3,5-diphenyl), increase temperature to 60°C and time to 36h.

-

Step 4: Workup & Purification

-

Carefully vent

in a fume hood. -

Concentrate the reaction mixture under reduced pressure.

-

For N-Benzyl removal (Optional): If the free amine is required, perform a secondary hydrogenolysis using Pd/C (10 wt%) in MeOH with

(1 atm) or use ammonium formate transfer hydrogenation. -